molecular formula C18H17N3 B11598183 6,9-diethyl-6H-indolo[2,3-b]quinoxaline

6,9-diethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11598183
M. Wt: 275.3 g/mol
InChI Key: BVBRQDWFTMVEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-diethyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound that exhibits a wide variety of pharmacological activities. This compound is part of the indolo[2,3-b]quinoxaline family, known for their significant biological activities, including antiviral, cytotoxic, and multidrug-resistant modulating activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-diethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction can be catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The use of microwave irradiation and nanoparticles like copper-doped CdS or cerium (IV) oxide has been proposed to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of indolo[2,3-b]quinoxaline, including 6,9-diethyl-6H-indolo[2,3-b]quinoxaline, exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their cytotoxic effects against a panel of human tumor cell lines. Notably, certain compounds demonstrated IC50 values comparable to established chemotherapeutics such as melphalan, indicating their potential as effective anticancer agents .

Antiviral Properties:
The compound has also been studied for its antiviral activities. Specific derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and cytomegalovirus. The mechanism involves DNA binding properties that inhibit viral replication . The compound's structural modifications enhance its biological activity, making it a candidate for further antiviral drug development.

Biological Applications

DNA Intercalation:
this compound acts as a DNA intercalator. This property allows it to insert between DNA base pairs, disrupting replication and transcription processes. Studies utilizing UV-visible spectroscopy and fluorescence have confirmed the compound's ability to bind DNA effectively . This characteristic is crucial for its anticancer and antiviral activities.

Cytotoxicity Studies:
In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells, showing promising results that warrant further investigation into their mechanisms of action .

Material Science Applications

Optoelectronic Devices:
Beyond biological applications, this compound is explored in the development of optoelectronic materials. Its planar structure and electronic properties make it suitable for use in semiconductors and light-emitting devices .

Case Studies and Research Findings

Study Focus Findings
Karki et al. (2009)Anticancer ActivitySynthesized derivatives showed significant cytotoxicity against leukemia cells with IC50 values ranging from 7.2 to 38 µmol/L compared to melphalan .
Gu et al. (2017)DNA BindingInvestigated the binding affinity of 9-fluoro derivatives; enhanced DNA intercalation was observed with alkyl amino side chains .
Pereira et al. (2015)Antiviral ActivityDemonstrated high antiviral activity against HSV with specific derivatives inhibiting viral replication effectively .

Comparison with Similar Compounds

6,9-diethyl-6H-indolo[2,3-b]quinoxaline is similar to other indolo[2,3-b]quinoxaline derivatives, such as:

These compounds share the structural features of indoles and quinoxalines, contributing to their biological activities. this compound is unique due to its specific substituents and side chains, which influence its pharmacological profile and interaction with DNA .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

6,9-diethylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H17N3/c1-3-12-9-10-16-13(11-12)17-18(21(16)4-2)20-15-8-6-5-7-14(15)19-17/h5-11H,3-4H2,1-2H3

InChI Key

BVBRQDWFTMVEEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.